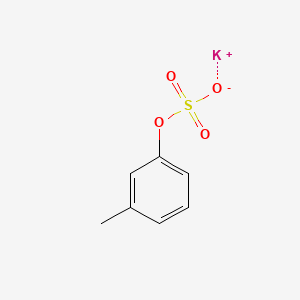
m-Cresol Sulfate Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Cresol Sulfate Potassium Salt: is a chemical compound with the molecular formula C₇H₇KO₄S. It is a derivative of m-Cresol, which is also known as 3-methylphenol. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of m-Cresol Sulfate Potassium Salt typically involves the sulfonation of m-Cresol followed by neutralization with potassium hydroxide. The reaction can be summarized as follows:
Sulfonation: m-Cresol is reacted with sulfuric acid to form m-Cresol Sulfate.
Neutralization: The resulting m-Cresol Sulfate is then neutralized with potassium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Mixing m-Cresol with sulfuric acid under controlled temperature and pressure conditions.
- Neutralizing the resulting m-Cresol Sulfate with potassium hydroxide.
- Purifying the final product through crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions: m-Cresol Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed:
Oxidation: Products can include various carboxylic acids and aldehydes.
Reduction: Products can include different alcohols and hydrocarbons.
Substitution: Products can include various substituted phenols and aromatic compounds.
Wissenschaftliche Forschungsanwendungen
m-Cresol Sulfate Potassium Salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and in studies related to drug metabolism.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of m-Cresol Sulfate Potassium Salt involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the specific biological context. The compound can also interact with cell membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
o-Cresol Sulfate Potassium Salt: Similar in structure but with the hydroxyl group at the ortho position.
p-Cresol Sulfate Potassium Salt: Similar in structure but with the hydroxyl group at the para position.
Phenol Sulfate Potassium Salt: Similar but without the methyl group.
Uniqueness: m-Cresol Sulfate Potassium Salt is unique due to its specific positioning of the methyl and hydroxyl groups, which gives it distinct chemical and biological properties compared to its isomers and other related compounds.
Eigenschaften
Molekularformel |
C7H7KO4S |
|---|---|
Molekulargewicht |
226.29 g/mol |
IUPAC-Name |
potassium;(3-methylphenyl) sulfate |
InChI |
InChI=1S/C7H8O4S.K/c1-6-3-2-4-7(5-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
XVVHJSGKLHOOJA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


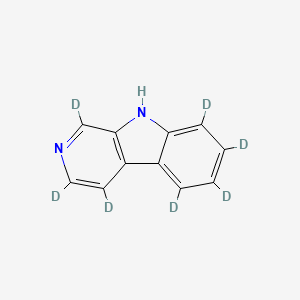

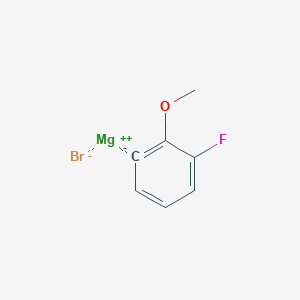
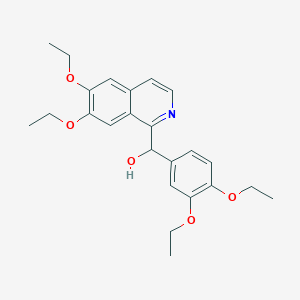
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)
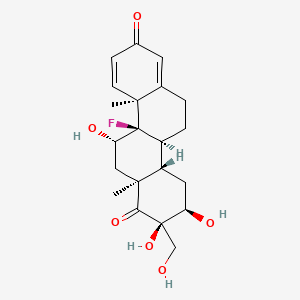

![(6S)-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13445136.png)
![[(2~{S},3~{R})-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxidanylidene-2,3-dihydro-1,5-benzothiazepin-3-yl] ethanoate](/img/structure/B13445150.png)

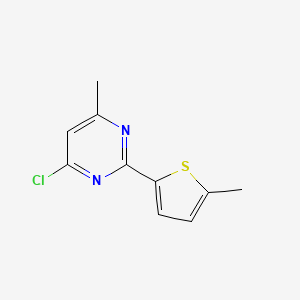
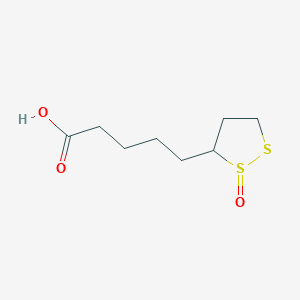
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)
